N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro-substituted phenyl ring and a methylthio group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 2-chloronicotinic acid, followed by the introduction of a methylthio group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve multiple steps, including nitration, reduction, and acylation, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(methylthio)nicotinamide
- N-(2-methylphenyl)-2-(methylthio)nicotinamide
- N-(3-chloro-2-methylphenyl)-2-(ethylthio)nicotinamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the specific combination of its chloro and methylthio substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-11(15)6-3-7-12(9)17-13(18)10-5-4-8-16-14(10)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDYLVIRKIKSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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